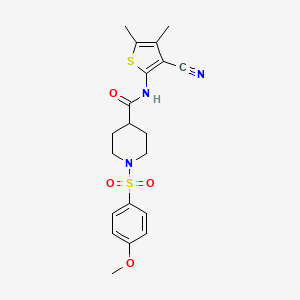

(E)-cyclohexyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

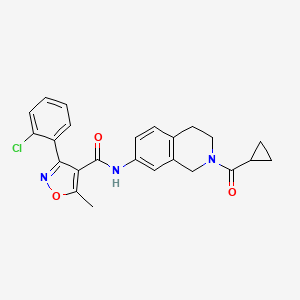

“(E)-cyclohexyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate” is a chemical compound with a complex structure. It contains a cyclohexyl group, a cyano group, a furan ring, and a nitrophenyl group . This compound is related to “(E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate”, which is offered by some chemical suppliers.

Synthesis Analysis

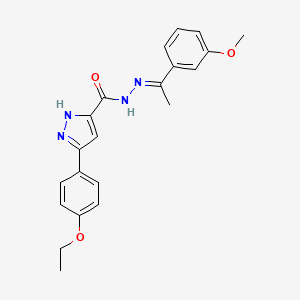

The synthesis of similar compounds has been reported in the literature. For instance, a method for synthesizing derivatives of 4-alkenyl- and imino functionalized pyrazoles involves a structural modification of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde to the corresponding alkenyl derivatives under the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine .Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic techniques. For example, IR and 1H NMR spectra can provide information about the functional groups present in the molecule . The existence of a mixture of E/Z-isomers among the series of obtained hydrazones of 1-phenyl-4-pyrazolecarbaldehydes was determined, and the quantitative ratio of geometric isomers was determined using 1H NMR spectroscopy data .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. For example, it likely has a high molecular weight due to the presence of multiple functional groups . More specific properties, such as melting point and IR spectra, can be determined experimentally .Scientific Research Applications

Antimicrobial Activity

Compounds with the furan ring, such as our subject compound, have been shown to possess significant antimicrobial properties . They can be synthesized and tested against a variety of bacterial and fungal species. The nitrophenyl group in the compound may enhance these properties, making it a potential candidate for developing new antimicrobial agents .

Anticancer Research

The presence of the nitrophenyl moiety can also be beneficial in anticancer research. Compounds with similar structures have been evaluated for their anticancer activity , particularly against breast cancer cell lines. The compound’s ability to interact with various cellular targets could make it a valuable asset in the search for novel anticancer drugs .

Molecular Modelling

In the field of molecular modelling , the compound’s structure can be used to study its interaction with biological receptors. This can help in understanding the binding mode and the pharmacophore’s activity, which is crucial for rational drug design .

Synthesis of Polysubstituted Furans

The compound can serve as an intermediate in the synthesis of polysubstituted furans , which are important in the pharmaceutical industry. These furans are key intermediates in creating diverse molecules with potential therapeutic applications .

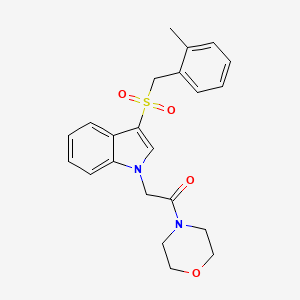

Biological Significance of Indole Derivatives

While the compound does not contain an indole ring, its structural complexity and the presence of a furan ring suggest that it could be used in the synthesis of indole derivatives . These derivatives have a wide range of biological activities, including antiviral, anti-inflammatory, and antidiabetic effects .

Cytotoxicity Studies

The compound could be used in cytotoxicity studies to measure its effects on cell viability. This is particularly relevant in cancer research, where the cytotoxic effects of new compounds on cancer cell lines are a critical aspect of preclinical evaluations .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, resulting in a broad spectrum of pharmacological action .

Mode of Action

It’s known that the presence of exocyclic functional с=с and c=n fragments significantly impacts the bioactivity of the pyrazole platform . This suggests that the compound may interact with its targets through weak non-covalent interactions .

Biochemical Pathways

Result of Action

The compound has been synthesized and evaluated for its antimicrobial activities . The results showed that it has a pronounced effect on strains of bacteria such as S. aureus ATCC 25923, E. coli ATCC 25922, and fungi of the genus Candida . This suggests that the compound could be promising for the creation of effective antimicrobial agents .

properties

IUPAC Name |

cyclohexyl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c21-13-15(20(23)27-17-4-2-1-3-5-17)12-18-10-11-19(26-18)14-6-8-16(9-7-14)22(24)25/h6-12,17H,1-5H2/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMRLEUWJBNUQT-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-cyclohexyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2917249.png)

![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2917250.png)

![[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile](/img/structure/B2917256.png)